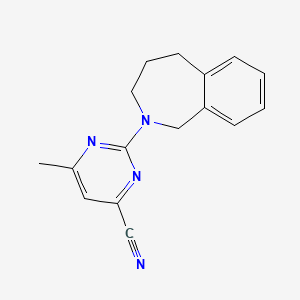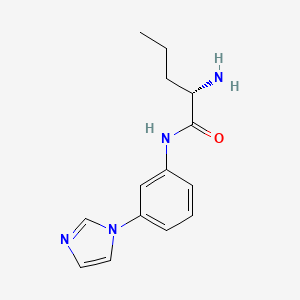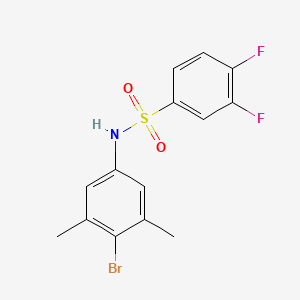
N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide, also known as pyrimethanil, is a systemic fungicide that is widely used in agriculture to control various fungal diseases. Pyrimethanil has a broad spectrum of activity against numerous plant pathogens, including Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria solani. In
Wirkmechanismus
Pyrimethanil inhibits fungal cell wall synthesis by targeting the β-1,3-glucan synthase enzyme, which is responsible for the production of β-1,3-glucan, a major component of the fungal cell wall. Pyrimethanil binds to the catalytic site of the enzyme and prevents the formation of β-1,3-glucan chains. This leads to the weakening of the fungal cell wall and eventual cell lysis.
Pyrimethanil also disrupts fungal cell membrane integrity by affecting ergosterol biosynthesis. Ergosterol is a key component of the fungal cell membrane, and N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide inhibits its synthesis by targeting the enzyme squalene epoxidase. This results in the accumulation of toxic sterol intermediates and the disruption of membrane function.
Biochemical and Physiological Effects:
Pyrimethanil has been shown to induce oxidative stress and DNA damage in fungal cells. It increases the production of reactive oxygen species (ROS) and disrupts the antioxidant defense system of the cell. Pyrimethanil also causes DNA strand breaks and inhibits DNA repair mechanisms. These effects contribute to the antifungal activity of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimethanil is a widely used fungicide that is readily available and inexpensive. It has a broad spectrum of activity against numerous plant pathogens and is effective at low concentrations. Pyrimethanil is also relatively stable and has a long shelf life.
However, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has some limitations for lab experiments. It is toxic to some non-target organisms, including bees and fish, and can have negative environmental impacts. Pyrimethanil can also have variable efficacy depending on the fungal pathogen and the plant species being treated.
Zukünftige Richtungen
There are several future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide. One area of interest is the development of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide-based formulations with improved efficacy and reduced environmental impact. Another area of research is the investigation of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide resistance mechanisms in fungal pathogens and the development of strategies to overcome resistance.
Furthermore, the potential use of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide in combination with other fungicides or biological control agents could be explored to enhance its antifungal activity and reduce the risk of resistance development. Finally, the effects of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide on non-target organisms and the environment should be further investigated to ensure its safe and sustainable use in agriculture.
Conclusion:
In conclusion, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide is a systemic fungicide that is widely used in agriculture to control various fungal diseases. Pyrimethanil inhibits fungal cell wall synthesis and disrupts cell membrane integrity, leading to the eventual lysis of fungal cells. Pyrimethanil has a broad spectrum of activity against numerous plant pathogens and has been extensively studied for its antifungal activity and mode of action. However, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has some limitations for lab experiments and can have negative environmental impacts. There are several future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide, including the development of improved formulations, the investigation of resistance mechanisms, and the exploration of combination treatments with other fungicides or biological control agents.
Synthesemethoden
Pyrimethanil is synthesized by reacting 4,6-dimethoxypyrimidine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The resulting N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrimethanil has been extensively studied for its antifungal activity and mode of action. It has been found to inhibit fungal cell wall synthesis by targeting the β-1,3-glucan synthase enzyme. Pyrimethanil also disrupts fungal cell membrane integrity by affecting ergosterol biosynthesis. In addition, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has been shown to induce oxidative stress and DNA damage in fungal cells.
Pyrimethanil has been used in various scientific studies to investigate its efficacy against different fungal pathogens. For example, a study conducted by Zhang et al. (2021) demonstrated that N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide effectively controlled powdery mildew in cucumber plants. Another study by Chen et al. (2020) found that N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide was effective against Fusarium oxysporum f. sp. lycopersici, a pathogen that causes tomato wilt disease.
Eigenschaften
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h4-5H,1H2,2-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQYPOYEWOISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)



![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)